Bienvenue dans la boutique en ligne BenchChem!

5,6-diamino-1-ethyl-3-propylpyrimidine-2,4(1H,3H)-dione

Lipophilicity LogP Solubility

5,6-Diamino-1-ethyl-3-propylpyrimidine-2,4(1H,3H)-dione (CAS 752222-81-4) is an asymmetrically N-alkylated, C5/C6-diaminated pyrimidine-2,4-dione. With a molecular formula of C9H16N4O2 and a molecular weight of 212.25 g/mol, it features two hydrogen bond donors and a calculated LogP of approximately 0.77, reflecting enhanced lipophilicity compared to the unsubstituted 5,6-diaminouracil core.

Molecular Formula C9H16N4O2
Molecular Weight 212.25 g/mol
CAS No. 752222-81-4
Cat. No. B1603720
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-diamino-1-ethyl-3-propylpyrimidine-2,4(1H,3H)-dione
CAS752222-81-4
Molecular FormulaC9H16N4O2
Molecular Weight212.25 g/mol
Structural Identifiers
SMILESCCCN1C(=O)C(=C(N(C1=O)CC)N)N
InChIInChI=1S/C9H16N4O2/c1-3-5-13-8(14)6(10)7(11)12(4-2)9(13)15/h3-5,10-11H2,1-2H3
InChIKeyTXDXEUVACFAWQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement of 5,6-Diamino-1-ethyl-3-propylpyrimidine-2,4(1H,3H)-dione (CAS 752222-81-4): A Key Intermediate for Selective A2B Adenosine Receptor Antagonists


5,6-Diamino-1-ethyl-3-propylpyrimidine-2,4(1H,3H)-dione (CAS 752222-81-4) is an asymmetrically N-alkylated, C5/C6-diaminated pyrimidine-2,4-dione. With a molecular formula of C9H16N4O2 and a molecular weight of 212.25 g/mol, it features two hydrogen bond donors and a calculated LogP of approximately 0.77, reflecting enhanced lipophilicity compared to the unsubstituted 5,6-diaminouracil core . This compound is not a final drug substance but a critical synthetic intermediate cited in patents for potent and selective A2B adenosine receptor antagonists, intended for indications such as wound healing and pulmonary hypertension [1].

Generic 5,6-Diaminouracil Substitution Cannot Replicate the Reactivity of the N1-Ethyl, N3-Propyl Scaffold (CAS 752222-81-4)


In-class compounds like 5,6-diaminouracil (CAS 3240-72-0) cannot simply be interchanged for 5,6-diamino-1-ethyl-3-propylpyrimidine-2,4(1H,3H)-dione. The presence of differential alkylation at N1 (ethyl) and N3 (propyl) is a critical design feature for synthesizing selective A2B adenosine receptor antagonists. As demonstrated in the medicinal chemistry strategy for this class, differential N1/N3 substitution is essential for achieving high affinity and selectivity for the human A2B receptor and, critically, for improving oral bioavailability compared to earlier dimethyl-substituted xanthines . Using an unsubstituted or symmetrically substituted analog would therefore fail to enable the synthesis of the patented, selective drug candidates, making this specific intermediate indispensable for its intended synthetic route [1].

Quantitative Differentiators of 5,6-Diamino-1-ethyl-3-propylpyrimidine-2,4(1H,3H)-dione (CAS 752222-81-4) for Scientific Procurement


Enhanced Lipophilicity for Improved Synthetic Intermediate Utility vs. Unsubstituted 5,6-Diaminouracil

The target compound exhibits a calculated LogP of 0.77, which is significantly more lipophilic than the unsubstituted 5,6-diaminouracil core (predicted LogP -1.62). This increase in lipophilicity is a direct consequence of the N1-ethyl and N3-propyl substituents . This property is crucial for its role as a synthetic intermediate, as the downstream A2B antagonists derived from this scaffold require balanced lipophilicity for oral bioavailability .

Lipophilicity LogP Solubility Medicinal Chemistry

Differential Alkylation Pattern for A2B Receptor Antagonist Synthesis vs. Symmetric Analogs

The target compound's specific N1-ethyl, N3-propyl pattern is essential for synthesizing potent A2B antagonists. The cheminformatics strategy behind this class revealed that asymmetric substitution (N1-R ≠ N3-R) is critical for achieving high affinity (Ki = 22 nM for the derived compound 62) and functional potency (KB values of 6 nM and 2 nM in HEK-A2B and NIH3T3 cells, respectively) . Generic intermediates with symmetrical methyl groups or unsubstituted ring systems cannot provide this selectivity profile.

A2B Adenosine Receptor Pipeline Intermediate Drug Synthesis Patent Intermediates

Orthogonal Synthetic Route to Exclusive C5,C6-Diamino Pyrimidinedione with Pre-defined Alkyl Substitution

A key patented synthesis route involves the chemoselective hydrogenation of 6-amino-1-ethyl-5-nitroso-3-propyl-1,3-dihydropyrimidine-2,4-dione (300 mg) using 10% Pd/C (50 mg) in methanol under 30 psi H2 for 2 hours [1]. This method yields the targeted 5,6-diamino compound directly with the pre-installed N1-ethyl and N3-propyl groups. This is advantageous for sourcing a single, well-characterized intermediate (typically available at >95% purity) rather than attempting a late-stage functionalization of a generic pyrimidinedione, which would introduce regioisomeric mixtures and lower overall yield [2].

Synthetic Methodology Chemoselective Hydrogenation Intermediate Purity

High-Value Application Scenarios for 5,6-Diamino-1-ethyl-3-propylpyrimidine-2,4(1H,3H)-dione (752222-81-4)


Synthesis of Selective A2B Adenosine Receptor Antagonist Drug Candidates

This compound is the preferred starting material for generating N1-ethyl,N3-propyl-substituted A2B adenosine receptor antagonists, a class under investigation for wound healing, pulmonary hypertension, and chronic inflammatory airway diseases [1]. Its differential alkylation pattern is directly responsible for overcoming the poor pharmacokinetic profile of earlier dimethyl-xanthine analogs, making it essential for any program aiming to replicate the series that produced the clinical candidate 'compound 62' with a reported hA2B-AdoR Ki of 22 nM .

Chemical Biology Probe Development for Adenosine Receptor Subtype Deconvolution

Researchers focused on adenosine receptor pharmacology can use this intermediate to build focused libraries of N1/N3-differentially alkylated pyrimidinedione probes. Its pre-installed diamino functionality at C5 and C6 allows for rapid diversification at these positions, enabling the exploration of structure-activity relationships (SAR) around the molecular determinants of A2B vs. A1/A2A/A3 selectivity [1]. The commercial availability at >95% purity facilitates reproducible and well-controlled SAR studies .

Process Chemistry Development and Scale-Up of Patented Anti-Fibrotic Agents

For industrial settings, this intermediate is critical in the process development and scale-up of A2B antagonists outlined in patents related to hepatic fibrosis and wound healing [1]. Its unique structure offers synthetic handles for late-stage functionalization, and its pre-determined architecture avoids the low-yield, non-selective alkylations that plague alternative routes . Procuring this specific intermediate is a key step for CMOs or pharmaceutical companies seeking to establish a robust, patent-compliant manufacturing process.

Quote Request

Request a Quote for 5,6-diamino-1-ethyl-3-propylpyrimidine-2,4(1H,3H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.